molecular formula C20H20Cl2N2O4 B8750743 1,4-Bis((3-chloro-2-hydroxypropyl)amino)anthraquinone CAS No. 11075-28-8

1,4-Bis((3-chloro-2-hydroxypropyl)amino)anthraquinone

Cat. No. B8750743
M. Wt: 423.3 g/mol
InChI Key: SYZOCKFTUCTLFQ-UHFFFAOYSA-N
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Patent
US05204370

Procedure details

Epichlorohydrin (84.5 mL, 1.08 mol) was added to a solution of 1,4 - diaminoanthraquinone (Aldrich Chemical Company, Milwaukee, Wis.) (10 g, 42 mmol) in glacial acetic acid (200 mL) at room temperature. The solution was stirred for 30 minutes at 90° C. and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography (silica gel, CH2Cl2 :MeOH/25:1) and recrystallized from CH2Cl2 -Ether-Hexanes to give a pure blue solid of the title compound (12.46 g, 70%), mp 167°-169° C.: 1H NMR (CDCl3) δ 3.21 (broad, 2H, OH), 3.5-3.6 (m, 6H, CHCH2), 3.75 (d, J=3Hz, 4H, CH2), 4.19 (broad, 2H, NH), 7.03 (d, J=3.2 Hz, 2H, ArH (2, 3)), 7.69 (m, 2H, ArH (6, 7)), 8.27 (m, 2H, ArH (5, 8)). Anal. Calcd for C20H20O4N2Cl2 ×0.25 H2O: C, 56.15; H, 4.83; N, 6.55. Found: C, 56.18; H, 4.76; N, 6.29.
Quantity
84.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:5][CH2:4]1)[Cl:2].[NH2:6][C:7]1[C:20]2[C:19](=[O:21])[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:12](=[O:22])[C:11]=2[C:10]([NH2:23])=[CH:9][CH:8]=1>C(O)(=O)C>[Cl:2][CH2:1][CH:3]([OH:5])[CH2:4][NH:6][C:7]1[C:20]2[C:19](=[O:21])[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:12](=[O:22])[C:11]=2[C:10]([NH:23][CH2:4][CH:3]([OH:5])[CH2:1][Cl:2])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
84.5 mL
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
10 g
Type
reactant
Smiles
NC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 30 minutes at 90° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (silica gel, CH2Cl2 :MeOH/25:1)
CUSTOM
Type
CUSTOM
Details
recrystallized from CH2Cl2 -Ether-Hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCC(CNC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NCC(CCl)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 12.46 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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